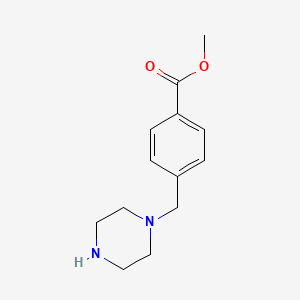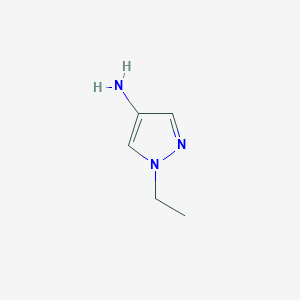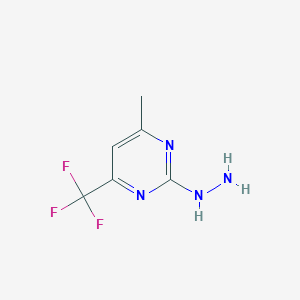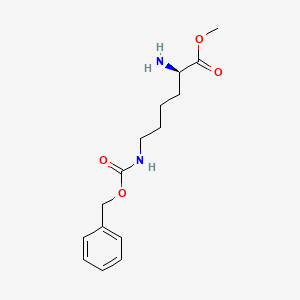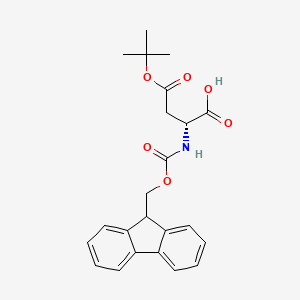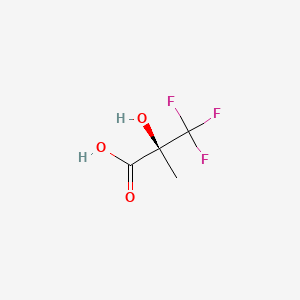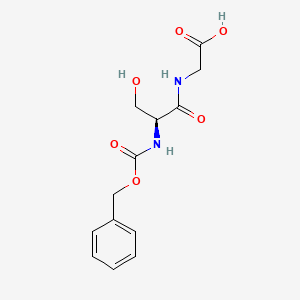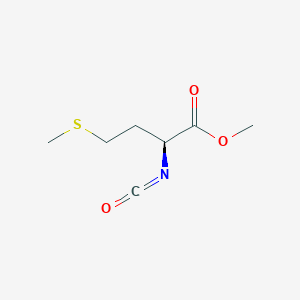![molecular formula C10H10N2O2 B1310983 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-70-2](/img/structure/B1310983.png)
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Übersicht
Beschreibung
“[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is characterized by the presence of a 1,2,4-oxadiazole ring attached to a phenyl group . The exact molecular structure can be determined using techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .
- Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .
- Application : Certain 1,2,4-oxadiazole derivatives have been evaluated for their antibacterial activity against different bacterial strains .
- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .
- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .
Scientific Field: Medicinal Chemistry
Scientific Field: Antibacterial Research
- Application : Some 1,2,4-oxadiazoles have been used in photodynamic therapy, a type of treatment that uses light to activate a photosensitizing agent .
- Methods of Application : The oxadiazole compound is irradiated at a specific wavelength (365 nm), and then the cell suspension is added .
- Results : The results can vary depending on the specific compound and the type of cells being treated .
- Application : Certain 1,2,4-oxadiazole derivatives have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .
- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .
- Application : Some synthesized derivatives of 1,2,4-oxadiazoles have been evaluated for their antibacterial activity against different bacterial strains such as S. aureus, B. Subtilis, E. coli, and P. aeruginosa .
- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .
- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .
Scientific Field: Photodynamic Therapy
Scientific Field: Antibacterial Research
Scientific Field: Antibacterial Research
- Scientific Field: Drug Discovery
- Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .
- Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCEECIUZDIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427627 | |
| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
CAS RN |
852180-70-2 | |
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

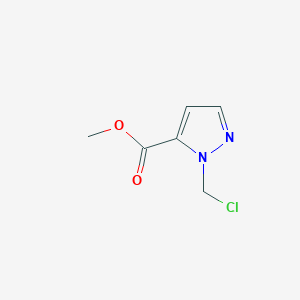
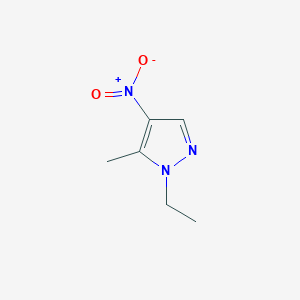
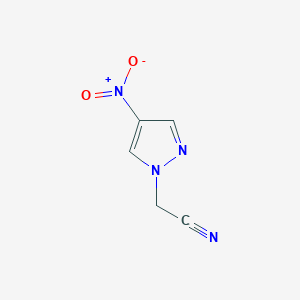
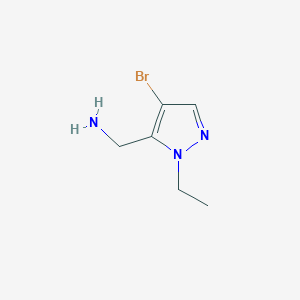
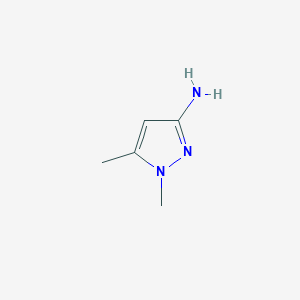
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
